molecular formula C15H16BrN3O4 B2491992 3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2320147-17-7

3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2491992
CAS No.: 2320147-17-7
M. Wt: 382.214
InChI Key: GPVQPQBOTBEJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an imidazolidine-2,4-dione moiety, and a brominated methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-bromo-5-methoxybenzoyl chloride, which is then reacted with pyrrolidine to form the intermediate. This intermediate is subsequently cyclized with imidazolidine-2,4-dione under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.

    Imidazolidine derivatives: Compounds containing imidazolidine-2,4-dione moieties.

Uniqueness

3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the brominated benzoyl group and the pyrrolidine ring distinguishes it from other similar compounds, potentially leading to unique interactions and applications .

Properties

IUPAC Name

3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O4/c1-23-10-2-3-12(16)11(6-10)14(21)18-5-4-9(8-18)19-13(20)7-17-15(19)22/h2-3,6,9H,4-5,7-8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVQPQBOTBEJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.